![molecular formula C16H11N5OS2 B5227541 3-amino-6-(4-pyridinyl)-N-1,3-thiazol-2-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5227541.png)
3-amino-6-(4-pyridinyl)-N-1,3-thiazol-2-ylthieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
3-amino-6-(4-pyridinyl)-N-1,3-thiazol-2-ylthieno[2,3-b]pyridine-2-carboxamide is a synthetic compound that belongs to the class of thienopyridine derivatives. It has been widely studied due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
Mechanism of Action
The mechanism of action of 3-amino-6-(4-pyridinyl)-N-1,3-thiazol-2-ylthieno[2,3-b]pyridine-2-carboxamide involves the inhibition of various enzymes and receptors, including protein kinases, phosphodiesterases, and histone deacetylases. It has been shown to induce cell cycle arrest, apoptosis, and autophagy in cancer cells. It also exhibits anti-inflammatory and neuroprotective effects by inhibiting the production of pro-inflammatory cytokines and oxidative stress.
Biochemical and Physiological Effects:
3-amino-6-(4-pyridinyl)-N-1,3-thiazol-2-ylthieno[2,3-b]pyridine-2-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and protect neurons from oxidative stress. It also exhibits low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
The advantages of using 3-amino-6-(4-pyridinyl)-N-1,3-thiazol-2-ylthieno[2,3-b]pyridine-2-carboxamide in lab experiments include its potency, selectivity, and low toxicity. It can be used as a tool compound to study the mechanisms of various enzymes and receptors involved in cancer, inflammation, and neurological disorders. However, the limitations include its high cost and limited availability, which may hinder its widespread use in research.
Future Directions
There are several future directions for the study of 3-amino-6-(4-pyridinyl)-N-1,3-thiazol-2-ylthieno[2,3-b]pyridine-2-carboxamide. One direction is to further optimize the synthesis method to improve the yield and purity of the compound. Another direction is to study its potential therapeutic applications in combination with other drugs or therapies. It can also be studied as a potential imaging agent for cancer diagnosis and treatment monitoring. Further research is needed to fully understand the mechanisms of action and potential clinical applications of this compound.
Synthesis Methods
The synthesis of 3-amino-6-(4-pyridinyl)-N-1,3-thiazol-2-ylthieno[2,3-b]pyridine-2-carboxamide involves the reaction of 2-amino-6-(4-pyridinyl)thiazole-5-carboxylic acid with 2-bromo-3-(2-thienyl)pyridine, followed by cyclization with triethylamine. The resulting compound is then treated with acetic anhydride to obtain the final product. The synthesis method has been optimized to improve the yield and purity of the compound.
Scientific Research Applications
3-amino-6-(4-pyridinyl)-N-1,3-thiazol-2-ylthieno[2,3-b]pyridine-2-carboxamide has been extensively studied for its potential therapeutic applications. It has shown promising results in preclinical studies as a potent inhibitor of various enzymes and receptors involved in cancer, inflammation, and neurological disorders. It has also been studied as a potential imaging agent for cancer diagnosis and treatment monitoring.
properties
IUPAC Name |
3-amino-6-pyridin-4-yl-N-(1,3-thiazol-2-yl)thieno[2,3-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5OS2/c17-12-10-1-2-11(9-3-5-18-6-4-9)20-15(10)24-13(12)14(22)21-16-19-7-8-23-16/h1-8H,17H2,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUYRRXNVLGIKFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C(=C(S2)C(=O)NC3=NC=CS3)N)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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